molecular formula CH2FNO2 B7889368 Fluoro(nitro)methane CAS No. 21824-10-2

Fluoro(nitro)methane

Cat. No.: B7889368
CAS No.: 21824-10-2
M. Wt: 79.031 g/mol
InChI Key: RAKXKOSFSGNFHY-UHFFFAOYSA-N
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Description

Fluoro(nitro)methane is an organic compound with the molecular formula CH₂FNO₂ It is a member of the nitroalkane family, characterized by the presence of both a fluorine atom and a nitro group attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(nitro)methane can be synthesized through several methods. One common approach involves the fluorination of nitromethane using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Fluoro(nitro)methane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrofluoromethane derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of fluoroaminomethane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Nitrofluoromethane derivatives.

    Reduction: Fluoroaminomethane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Fluoro(nitro)methane has several applications in scientific research:

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and metabolic pathways.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of fluoro(nitro)methane involves its interaction with various molecular targets and pathways. The presence of both fluorine and nitro groups allows the compound to participate in a range of chemical reactions, influencing biological processes at the molecular level. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Fluoro(nitro)methane can be compared with other similar compounds, such as:

    Nitromethane: Lacks the fluorine atom, resulting in different chemical reactivity and applications.

    Fluoromethane: Lacks the nitro group, leading to distinct properties and uses.

Uniqueness: The combination of fluorine and nitro groups in this compound imparts unique chemical properties, making it a versatile compound in various fields of research and industry

Properties

IUPAC Name

fluoro(nitro)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2FNO2/c2-1-3(4)5/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKXKOSFSGNFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297830
Record name fluoro(nitro)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.031 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21824-10-2
Record name NSC118412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name fluoro(nitro)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoro(nitro)methane
Reactant of Route 2
Fluoro(nitro)methane
Reactant of Route 3
Fluoro(nitro)methane

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